molecular formula C14H17N3S B254944 N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid

N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid

Cat. No. B254944
M. Wt: 259.37 g/mol
InChI Key: LSWPFDHVRAEICP-YPKRTGEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid, also known as 'APTP', is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APTP is a thiosemicarbazone derivative that possesses a unique structure that makes it a promising candidate for numerous applications. In

Mechanism of Action

The mechanism of action of APTP is not fully understood. However, studies have shown that APTP can chelate metal ions, which can lead to the production of reactive oxygen species (ROS). ROS can cause oxidative stress, which can induce apoptosis in cancer cells. APTP has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to the suppression of cell proliferation.
Biochemical and physiological effects:
APTP has been shown to have various biochemical and physiological effects. Studies have shown that APTP can induce apoptosis in cancer cells by activating the caspase pathway. APTP has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, APTP has been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using APTP in lab experiments is its high affinity for metal ions. This makes it a valuable tool for studying metal homeostasis and toxicity in living organisms. APTP is also relatively easy to synthesize and can be purified by recrystallization. However, one of the limitations of using APTP is its potential toxicity. APTP has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of APTP. One direction is the development of APTP-based drugs for the treatment of cancer. Studies have shown that APTP has anticancer properties, and further research could lead to the development of effective cancer treatments. Another direction is the study of APTP's potential as a chelator for metal ions in living organisms. APTP could be used to study metal homeostasis and toxicity in various organisms, including humans. Finally, further research could be conducted to better understand the mechanism of action of APTP and its potential applications in various fields.
In conclusion, APTP is a promising chemical compound that has potential applications in various scientific research fields. Its unique structure and properties make it a valuable tool for studying metal homeostasis, toxicity, and potential anticancer properties. Further research is needed to fully understand the mechanism of action of APTP and its potential applications in various fields.

Synthesis Methods

The synthesis of APTP involves the reaction of thiosemicarbazide with 2-methyl-3-phenyl-2-propenal in the presence of allyl bromide. The reaction yields APTP as a yellow solid, which is then purified by recrystallization. The synthesis of APTP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

APTP has shown potential in various scientific research applications. One of its most promising applications is its use as a chelator for metal ions. APTP has a high affinity for metal ions such as copper, iron, and zinc, making it a valuable tool for studying metal homeostasis and toxicity in living organisms. APTP has also been studied for its potential as an anticancer agent. Studies have shown that APTP can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.

properties

Product Name

N-allyl-N'-(2-methyl-3-phenyl-2-propenylidene)carbamohydrazonothioic acid

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

1-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C14H17N3S/c1-3-9-15-14(18)17-16-11-12(2)10-13-7-5-4-6-8-13/h3-8,10-11H,1,9H2,2H3,(H2,15,17,18)/b12-10+,16-11-

InChI Key

LSWPFDHVRAEICP-YPKRTGEASA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\NC(=S)NCC=C

SMILES

CC(=CC1=CC=CC=C1)C=NNC(=S)NCC=C

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=S)NCC=C

Origin of Product

United States

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